N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative characterized by a 6,7-dimethoxyquinazolin-4-amine core linked via an ethyl group to a 3,4-dimethoxyphenyl substituent. The presence of multiple methoxy groups likely enhances its lipophilicity and binding affinity to hydrophobic enzyme pockets .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-16-6-5-13(9-17(16)25-2)7-8-21-20-14-10-18(26-3)19(27-4)11-15(14)22-12-23-20/h5-6,9-12H,7-8H2,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECYXZZAYWHQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethoxyphenylacetonitrile with suitable reagents can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core into dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Inhibition of Oncogenic Pathways
CP-100356 has been studied for its role in inhibiting the signal transducer and activator of transcription (STAT) proteins, particularly STAT3. Elevated activity of STAT3 is often associated with tumor progression and poor prognosis in various cancers.
- Case Study : A study conducted by the Scripps Research Institute demonstrated that CP-100356 effectively inhibited STAT3 activity in human cancer cell lines. The compound showed an IC50 value of approximately 14.6 μM against STAT3, indicating its potential as an anti-cancer agent .
Targeting Tumor Microenvironment
The compound's ability to modulate the tumor microenvironment has been explored. By inhibiting STAT3-mediated pathways, CP-100356 can alter cytokine production and immune cell infiltration within tumors.
Inhibition of Vaccinia Virus Decapping Enzyme
CP-100356 has been identified as a potent inhibitor of the Vaccinia virus decapping enzyme D9. This enzyme plays a critical role in the viral life cycle by removing the cap structure from mRNA, thereby facilitating viral replication.
- Case Study : Research published in ACS Chemical Biology highlighted that CP-100356 exhibited low micromolar IC values against the D9 enzyme, demonstrating its potential as an antiviral agent. The study utilized a fluorescence-based activity screening assay to identify several small molecule inhibitors, including CP-100356 .
Data Table: Summary of Activity Against Target Proteins
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several quinazoline derivatives, differing primarily in substituent groups and their positions. Below is a detailed comparison:
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility and Lipophilicity : The ethyl linker in the target compound may improve water solubility compared to direct phenyl-attached analogs (e.g., QM-5022) due to increased molecular flexibility .
- Melting Points : Analogous compounds (e.g., AG-1478) are typically solids with melting points between 96–154°C, influenced by substituent polarity .
Spectral Data
- ¹H NMR : Expected signals include:
- HRMS : Molecular ion peak at m/z ~425 (C₂₂H₂₇N₃O₅⁺), consistent with analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: NMR Chemical Shifts of Key Protons
| Proton Type | Target Compound (Expected δ, ppm) | AG-1478 (δ, ppm) | 11c (δ, ppm) |
|---|---|---|---|
| OCH₃ | 3.7–4.1 | 3.85–4.05 | 3.75–3.98 |
| Aromatic | 6.5–8.5 | 6.9–8.7 | 6.8–8.2 |
| Ethyl linker | 2.6–3.5 | N/A | 2.7–3.4 |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine, a compound with a complex quinazoline structure, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.42 g/mol. The compound features a quinazoline core that is substituted with a dimethoxyphenyl ethyl group and additional methoxy groups at the 6 and 7 positions of the quinazoline ring. These structural characteristics contribute to its unique reactivity and biological potential.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinazoline |
| Substituents | Dimethoxyphenyl ethyl group, methoxy groups at positions 6 and 7 |
| Molecular Weight | 367.42 g/mol |
Antioxidant Properties
Preliminary studies indicate that this compound exhibits significant antioxidant properties. In vitro assays have shown that the compound can reduce oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. For instance, in zebrafish larvae exposed to aluminum chloride (AlCl₃), which induces Alzheimer’s disease-like symptoms, treatment with the compound resulted in reduced levels of acetylcholinesterase (AChE) and lipid peroxidation while enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) .
Anti-inflammatory Activity
This compound has also been shown to modulate inflammatory responses. Studies indicate that it decreases the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models . This suggests its potential utility in treating inflammatory conditions.
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies elucidate its mechanism of action and therapeutic potential by revealing how it interacts with enzymes and receptors involved in disease pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The structural complexity allows for the development of derivatives that may enhance its biological activity.
Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | C18H19N3O4 | Lacks ethyl group; simpler structure |
| 4-(6,7-Dimethoxy-1H-pyrrolo[2,3-b]quinolin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]aniline | C23H26N4O5 | Incorporates a pyrroloquinoline framework |
| 2-Methyl-6-(3-methoxyphenyl)pyrimidin-4-amines | C16H18N4O2 | Contains a pyrimidine ring; different pharmacophore |
Study on Neuroprotection
In an experimental study involving zebrafish larvae as a model for Alzheimer's disease, this compound was administered at concentrations of 120 and 240 µg/mL. The results showed significant reductions in AChE levels and oxidative damage markers compared to control groups .
In Vitro Assays
In vitro assays demonstrated that this compound inhibited AChE activity within a concentration range of 50–1200 µg/mL. This inhibition suggests potential applicability in treating cholinergic dysfunctions associated with neurodegenerative diseases .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Example Value | Source |
|---|---|---|
| Solvent | THF/i-PrOH (1:1) | |
| Temperature | 65°C, 24 h | |
| Amine Equivalents | 4.0 equiv. | |
| Yield | 86% (after purification) |
Basic: How can researchers effectively purify this compound to achieve >95% purity?
Answer:
Purification strategies include:
- Column Chromatography : Use silica gel with gradient elution (e.g., 50% to 100% ethyl acetate in petroleum ether) to resolve byproducts .
- Recrystallization : Polar solvents like methanol or ethanol may improve crystallinity for structurally similar quinazolines .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and HRMS (e.g., m/z matching calculated [M+H]⁺ within 3 ppm) .
Advanced: How can structural discrepancies in X-ray crystallography data between synthesized batches be resolved?
Answer:
Contradictions in crystal structure data (e.g., unit cell parameters or hydrogen bonding patterns) may arise from:
- Solvent of Crystallization : Hydrate vs. anhydrous forms, as seen in dihydrate structures with monoclinic space groups (e.g., P21/c) .
- Polymorphism : Screen crystallization conditions (e.g., solvent, temperature) to isolate dominant polymorphs.
- Validation : Compare experimental data (e.g., β angle = 93.49° for dihydrate forms) with literature or computational models .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell (a, b, c) | 21.977 Å, 12.2295 Å, 10.2217 Å | |
| β angle | 93.490° |
Advanced: What experimental strategies are recommended to analyze structure-activity relationships (SAR) for antiproliferative derivatives of this compound?
Answer:
- Core Modifications : Introduce substituents at the quinazoline C-2 or C-4 positions (e.g., morpholine or pyrrolidine groups) to assess steric/electronic effects on bioactivity .
- In Vitro Assays : Use MTT or ATP-based assays with cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate IC₅₀ values .
- Data Interpretation : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with cytotoxicity trends .
Advanced: How can researchers address low yields in alkylation or carbamoylation reactions involving the ethylamine side chain?
Answer:
Common pitfalls and solutions include:
- Reagent Stability : Use fresh iodomethane or pre-activate amines with HCl in anhydrous acetonitrile to mitigate moisture sensitivity .
- Reaction Monitoring : Track progress via TLC (silica gel, UV detection) or LC-MS to optimize reaction time .
- Byproduct Formation : If quaternization occurs (e.g., formation of azanium salts), adjust stoichiometry or use milder alkylating agents .
Advanced: What spectroscopic techniques are critical for confirming the regiochemistry of substituents on the quinazoline core?
Answer:
- ¹H-NMR : Methoxy group singlet integration (δ ~3.8–4.1 ppm) and aromatic proton splitting patterns distinguish C-6/C-7 substitution .
- NOESY/ROESY : Detect spatial proximity between ethylamine side chains and methoxy groups to confirm regioselectivity .
- 13C-NMR : Carbon chemical shifts for C-4 (amine-bearing carbon) typically appear at δ ~155–160 ppm .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., THF, acetonitrile) .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
